molecular formula C14H13NO4 B7557428 4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid

4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid

Cat. No.: B7557428
M. Wt: 259.26 g/mol
InChI Key: REODFWKMMFVXDO-UHFFFAOYSA-N
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Description

4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid is an organic compound that features a furan ring and a benzoic acid moiety The furan ring is a five-membered aromatic ring with one oxygen atom, while the benzoic acid moiety consists of a benzene ring with a carboxylic acid group

Properties

IUPAC Name

4-[2-(furan-3-carbonylamino)ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-13(12-6-8-19-9-12)15-7-5-10-1-3-11(4-2-10)14(17)18/h1-4,6,8-9H,5,7H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REODFWKMMFVXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=COC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid typically involves the following steps:

    Formation of the Furan-3-carbonyl Chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The furan-3-carbonyl chloride is then reacted with ethylenediamine to form 2-(Furan-3-carbonylamino)ethylamine.

    Acylation Reaction: Finally, 2-(Furan-3-carbonylamino)ethylamine is acylated with benzoic acid chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group in the furan ring can be reduced to form a hydroxyl group.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 4-[2-(Furan-3-hydroxyethyl)benzoic acid].

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the benzoic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with a carboxylic acid group.

    Benzoic acid: A simple aromatic carboxylic acid.

    2-(Furan-3-carbonylamino)ethylamine: An intermediate in the synthesis of 4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid.

Uniqueness

This compound is unique due to the combination of the furan ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

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